molecular formula C22H17Br2N7O2 B11670727 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dibromobenzene-1,3-diol

4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dibromobenzene-1,3-diol

Cat. No.: B11670727
M. Wt: 571.2 g/mol
InChI Key: MZYLNJPTBWJDKN-BRJLIKDPSA-N
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Description

4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a dibromobenzene diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a condensation reaction involving cyanuric chloride and aniline derivatives under controlled conditions. The phenylamino groups are introduced via nucleophilic substitution reactions.

The dibromobenzene diol moiety is synthesized separately through bromination of benzene-1,3-diol using bromine in the presence of a catalyst. The final step involves coupling the triazine core with the dibromobenzene diol moiety using a hydrazine derivative under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The bromine atoms in the dibromobenzene moiety can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted benzene derivatives.

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylamino and triazine moieties enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZINE: A simpler analogue lacking the dibromobenzene diol moiety.

    2,6-DIBROMOBENZENE-1,3-DIOL: A simpler analogue lacking the triazine and phenylamino groups.

Uniqueness

4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL is unique due to its combination of a triazine ring with phenylamino groups and a dibromobenzene diol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H17Br2N7O2

Molecular Weight

571.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C22H17Br2N7O2/c23-16-11-13(18(32)17(24)19(16)33)12-25-31-22-29-20(26-14-7-3-1-4-8-14)28-21(30-22)27-15-9-5-2-6-10-15/h1-12,32-33H,(H3,26,27,28,29,30,31)/b25-12+

InChI Key

MZYLNJPTBWJDKN-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=C(C(=C3O)Br)O)Br)NC4=CC=CC=C4

Origin of Product

United States

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